![molecular formula C14H16O8 B14194490 2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid CAS No. 834861-05-1](/img/structure/B14194490.png)
2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes benzoyloxy groups and diacetic acid moieties connected through a propane-1,2-diyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid typically involves the esterification of benzoyl chloride with propane-1,2-diol, followed by the reaction with diacetic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyloxy groups to benzyl alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, benzyl alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the diacetic acid moieties can chelate metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-{[2-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid
- 3,3’-{[2-(Benzoyloxy)ethane-1,2-diyl]bis(oxy)}diacetic acid
- 3,3’-{[2-(Benzoyloxy)butane-1,2-diyl]bis(oxy)}diacetic acid
Uniqueness
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
834861-05-1 |
|---|---|
Formule moléculaire |
C14H16O8 |
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
2-[3-benzoyloxy-2-(carboxymethoxy)propoxy]acetic acid |
InChI |
InChI=1S/C14H16O8/c15-12(16)8-20-6-11(21-9-13(17)18)7-22-14(19)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)(H,17,18) |
Clé InChI |
UGQYBDAZBFZOSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(COCC(=O)O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
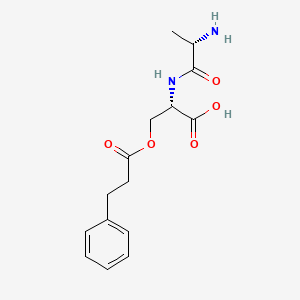
![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
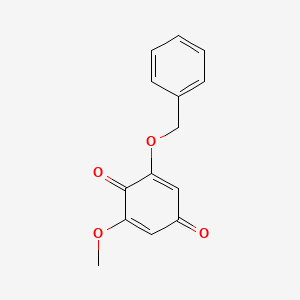
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
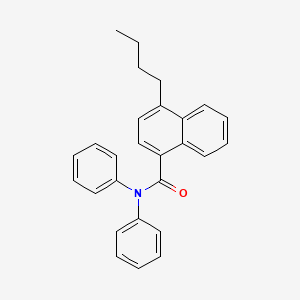

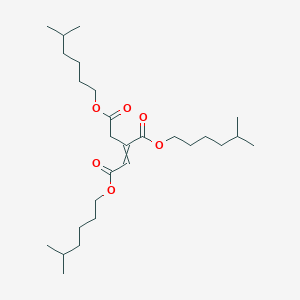

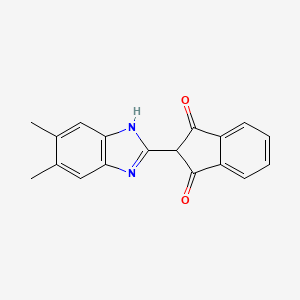
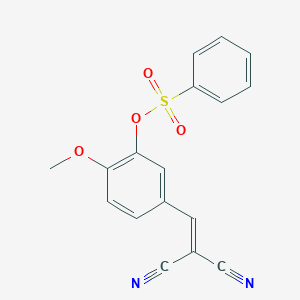

![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)
